molecular formula C14H13N3S2 B437991 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE CAS No. 309927-18-2

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE

Katalognummer: B437991
CAS-Nummer: 309927-18-2
Molekulargewicht: 287.4g/mol
InChI-Schlüssel: CMRUGDIVOLSBBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a naphthyridine core, and a sulfanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multicomponent reactions. One common method is the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and sulfur sources under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring or naphthyridine core.

Wissenschaftliche Forschungsanwendungen

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of structural features, including the thiophene ring and sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

309927-18-2

Molekularformel

C14H13N3S2

Molekulargewicht

287.4g/mol

IUPAC-Name

6-methyl-2-sulfanylidene-4-thiophen-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3S2/c1-17-5-4-11-10(8-17)13(12-3-2-6-19-12)9(7-15)14(18)16-11/h2-3,6H,4-5,8H2,1H3,(H,16,18)

InChI-Schlüssel

CMRUGDIVOLSBBJ-UHFFFAOYSA-N

Isomerische SMILES

CN1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CS3

SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3

Kanonische SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.